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Compound of Interest |

3,3-Dimethoxy-2,2,4,4-
Compound Name:

tetramethylcyclobutan-1-ol
CAS No.: 1936554-46-9

Cat. No.: B1383587

Get Quote

Executive Summary: The Structural Imperative

In modern drug discovery, the cyclobutane ring—specifically the gem-dimethyl substituted
variant—serves as a critical bioisostere for the isopropyl group, a metabolic blocker, and a
conformational restrictor. Unlike the rigid cyclopropane or the flexible cyclopentane,
cyclobutane exists in a delicate energetic balance between torsional strain (eclipsing bonds)
and angle strain (Baeyer strain).

The introduction of a gem-dimethyl group (3,3-dimethyl or 1,1-dimethyl substitution) perturbes
this equilibrium, often altering the ring's "pucker" and locking substituents into specific vectors.
Accurately assigning the stereochemistry of these motifs is not merely an academic exercise; it
determines the vector alignment of pharmacophores in a binding pocket.

Conformational Dynamics: The "Butterfly" Effect

The core structural challenge of cyclobutane is its deviation from planarity.[1] To relieve the
torsional strain caused by eight pairs of eclipsed hydrogens in a planar (
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) geometry, the ring adopts a puckered "butterfly" conformation (
).
The Puckering Equilibrium

o Unsubstituted Cyclobutane: Puckering angle (

)

30°.[2] The barrier to inversion is low (
1.5 kcal/mol), allowing rapid flipping at room temperature.

e 1,1-Dimethylcyclobutane: The gem-dimethyl group introduces steric bulk. While the ring
remains puckered to minimize eclipsing interactions of the ring protons, the gem-dimethyl
group prefers the "equatorial” position of the puckered ring to minimize 1,3-transannular
interactions.

e 1,1,3,3-Tetramethylcyclobutane (The Exception): High-level electron diffraction and
computational studies suggest this molecule prefers a planar (

) or near-planar conformation on average. The severe transannular repulsion between the
methyl groups in a puckered state forces the ring to flatten, trading increased torsional strain
for reduced steric repulsion.

The Thorpe-Ingold Effect (Angle Compression)

The gem-dimethyl group exerts the Thorpe-Ingold effect, compressing the internal C-C-C bond
angle at the quaternary carbon (< 90°).[3]

» Kinetic Consequence: Accelerates ring formation rates (up to

-fold) by bringing reactive termini closer.[4]

» Structural Consequence: Increases the barrier to ring opening, enhancing metabolic stability
against oxidative cleavage compared to linear alkyl chains.

Spectroscopic Characterization Workflow
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Distinguishing between cis and trans isomers, or assigning the axial/equatorial orientation of

protons, requires a multi-faceted NMR approach.

NMR Decision Matrix

The following table outlines the key parameters for structural assignment.

Parameter Observation Structural Implication
In cyclobutanes, cis coupling
(6—10 Hz) is often larger than
trans (2—-6 Hz) due to the
(Vicinal) (typically) dihedral angle dependence

(Karplus relation), though

puckering can complicate this.

(Long-range)

"W-coupling" observed (

5 Hz)

Indicates a diequatorial
relationship between protons
on C1 and C3. This is
diagnostic for fixed puckered

conformations.

NOE / ROE

Strong enhancement

Defines spatial proximity.
Critical for determining if a

substituent is cis to a methyl

group.

C Shifts (

-effect)

Upfield shift (Shielding)

A carbon substituent cis to a
methyl group will be shielded
(shifted upfield) by 3-5 ppm
compared to the trans isomer

due to steric compression (

-gauche effect).

Protocol: Stereochemical Assighment of 3-Substituted-
1,1-dimethylcyclobutanes

Objective: Determine if a substituent at C3 is cis or trans to the C1 methyl groups.
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e 1D Proton Scan: ldentify the C3 methine proton. Note its multiplicity.
e NOESY/ROESY Experiment:

o lIrradiate the gem-dimethyl signals (typically two singlets if the molecule is static/chiral, or
one singlet if rapid flipping/achiral).

o Result A: Strong NOE to the C3 methine proton
The proton is cis to the methyls (Substituent is trans).

o Result B: No/Weak NOE to C3 methine; Strong NOE to C2/C4 methylene protons
Indirect evidence, confirm with
C data.

o C Verification: Compare the chemical shift of the substituent's carbon or the methyl carbons
against calculated values or known analogs. The "sterically crowded" isomer usually exhibits
upfield shifts.

Visualization: Structural Logic & Assighment

The following diagram illustrates the conformational energy landscape and the NMR logic flow
for assignment.
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NMR Assignment Workflow

Conformational Landscape

Planar Transition State Gem-Dimethyl Effect Unknown Isomer
(High Torsional Strain) (Stabilizes Ring / Locks Conformation) (Substituted 1,1-dimethylcyclobutane)

Relaxation odulates Barrier
Puckered 'Butterfly’ Ground State Run 1D NOE / 2D NOESY
(Relieves Eclipsing) Target: Methyls & C3-H

NOE Signal Observed?

Conclusion: Trans Isomer Conclusion: Cis Isomer
(Substituent is Trans to Me) (Substituent is Cis to Me)

Click to download full resolution via product page

Caption: Top: The energetic relaxation from planar to puckered states. Bottom: Logic flow for
stereochemical assignment using Nuclear Overhauser Effect (NOE).

Applications in Drug Design

The gem-dimethyl cyclobutane motif is not a passive scaffold; it is a functional tool in the
medicinal chemist's arsenal.

Metabolic Blocking
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Cytochrome P450 enzymes typically attack accessible methylene sites (

-oxidation). Replacing a linear alkyl chain with a gem-dimethyl cyclobutane:

e Removes abstractable hydrogens at the quaternary center.
 Sterically hinders approach to adjacent sites.

o Example: In the optimization of CB2 receptor agonists, replacing a gem-dimethyl group with
a cyclobutane ring maintained potency while improving selectivity and metabolic half-life [4].

Bioisosterism

 Lipophilic Spacer: It acts as a rigid, lipophilic spacer (

distance
2.16 A) that mimics the volume of a tert-butyl or isopropyl group but with defined vectors.

» Solubility Modulation: Unlike the highly lipophilic cyclohexane, the cyclobutane ring has a
smaller footprint. However, for polarity improvements, oxetanes (the oxygen-containing
analog) are often preferred. The gem-dimethyl cyclobutane is the choice when hydrophobic
collapse within a pocket is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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